molecular formula C10H15NO2S B14353040 Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate CAS No. 90279-74-6

Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate

Cat. No.: B14353040
CAS No.: 90279-74-6
M. Wt: 213.30 g/mol
InChI Key: YIODETMVRCZYBA-UHFFFAOYSA-N
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Description

Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with butylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the butylthiol attacks the cyano group, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Strong nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(methylsulfanyl)-2-cyanoprop-2-enoate
  • Ethyl 3-(ethylsulfanyl)-2-cyanoprop-2-enoate
  • Ethyl 3-(propylsulfanyl)-2-cyanoprop-2-enoate

Uniqueness

Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

90279-74-6

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 3-butylsulfanyl-2-cyanoprop-2-enoate

InChI

InChI=1S/C10H15NO2S/c1-3-5-6-14-8-9(7-11)10(12)13-4-2/h8H,3-6H2,1-2H3

InChI Key

YIODETMVRCZYBA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C(C#N)C(=O)OCC

Origin of Product

United States

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